

A Technical Guide to the Spectroscopic Analysis of Ethyl Cyano(cyclopentylidene)acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>Ethyl cyano(cyclopentylidene)acetate</i> |
| Cat. No.: | B1267345 |

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This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl cyano(cyclopentylidene)acetate**, a valuable compound in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **ethyl cyano(cyclopentylidene)acetate**.

Table 1: ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|--|
| 4.25 | q | 2H | -OCH ₂ CH ₃ |
| 2.85 | t | 2H | Cyclopentylidene C α -H |
| 2.65 | t | 2H | Cyclopentylidene C α' -H |
| 1.80-1.70 | m | 4H | Cyclopentylidene C β , C β' -H |
| 1.30 | t | 3H | -OCH ₂ CH ₃ |

Table 2: ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------------------|
| 170.1 | C=O (Ester) |
| 117.5 | C≡N (Nitrile) |
| 111.8 | C=C (Cyclopentylidene) |
| 101.2 | C-CN |
| 61.5 | -OCH ₂ CH ₃ |
| 34.2 | Cyclopentylidene C α |
| 28.8 | Cyclopentylidene C α' |
| 26.1 | Cyclopentylidene C β |
| 14.2 | -OCH ₂ CH ₃ |

Table 3: IR Spectroscopic Data

| Frequency (cm ⁻¹) | Intensity | Assignment |
|-------------------------------|-----------|-------------------------|
| 2960 | s | C-H stretch (Aliphatic) |
| 2225 | m | C≡N stretch (Nitrile) |
| 1725 | s | C=O stretch (Ester) |
| 1640 | m | C=C stretch |
| 1250 | s | C-O stretch (Ester) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 179 | 45 | [M] ⁺ (Molecular Ion) |
| 151 | 100 | [M - C ₂ H ₄] ⁺ |
| 134 | 80 | [M - OCH ₂ CH ₃] ⁺ |
| 123 | 95 | [M - C ₂ H ₄ - CO] ⁺ |
| 106 | 60 | [M - COOC ₂ H ₅] ⁺ |

Experimental Protocols

The following protocols outline the methodologies used to acquire the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker AC-300 spectrometer was utilized for both ¹H and ¹³C NMR analyses.[\[1\]](#)
- Sample Preparation: Approximately 10-20 mg of **ethyl cyano(cyclopentylidene)acetate** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.
- ¹H NMR Acquisition: The ¹H NMR spectrum was recorded at 300 MHz. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum was recorded at 75 MHz using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom.

2.2 Infrared (IR) Spectroscopy

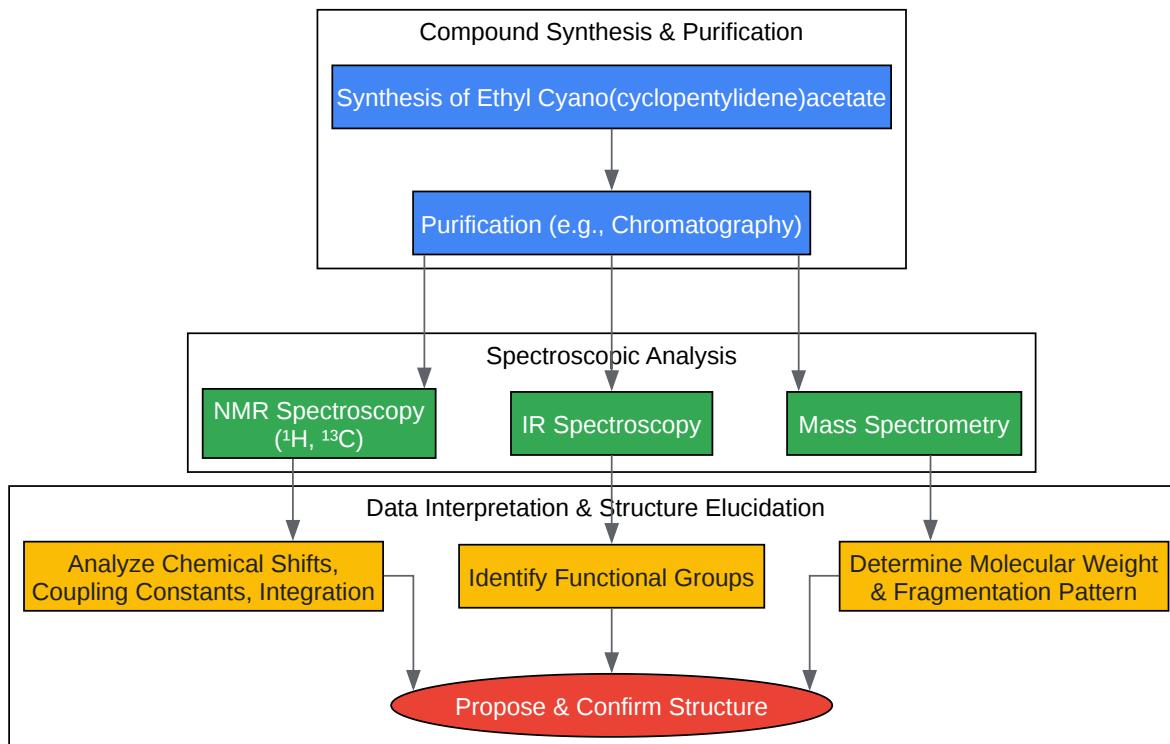
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to obtain the IR spectrum.
- Sample Preparation: The spectrum was acquired using the thin-film method.[\[1\]](#) A small drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to create a thin film.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} . A background spectrum of the clean KBr plates was taken prior to the sample analysis and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system, such as a Shimadzu GC-2014 or QP 2010, was employed for the analysis.[\[1\]](#)
- Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared.
- GC Separation: The sample was injected into the gas chromatograph, where it was vaporized and separated from any impurities on a capillary column.
- MS Analysis: As the compound eluted from the GC column, it was introduced into the mass spectrometer. Electron ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions, which were then separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **ethyl cyano(cyclopentylidene)acetate**.



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Caption: Logical workflow of spectroscopic analysis.

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References

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Ethyl Cyano(cyclopentylidene)acetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267345#spectroscopic-data-for-ethyl-cyano-cyclopentylidene-acetate-nmr-ir-ms]

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